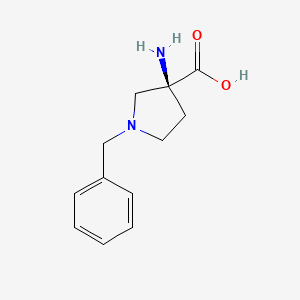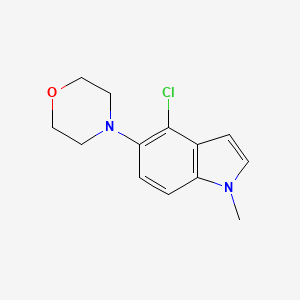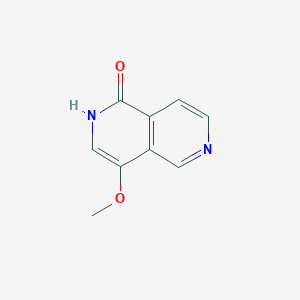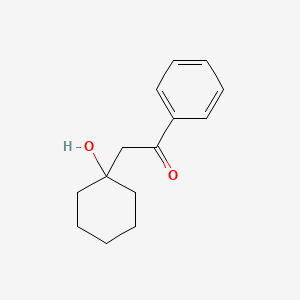
(3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-benzylpyrrolidine-3-carboxylic acid: is a heterocyclic compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol . It is characterized by a pyrrolidine ring substituted with an amino group and a benzyl group, making it a versatile building block in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-1-benzylpyrrolidine-3-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the use of protecting groups to ensure selective reactions. The reaction conditions often require precise temperature control, pH adjustments, and the use of catalysts to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) or alkylating agents (R-X) are employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitroso or nitro compounds, while reduction of the carboxylic acid group can produce alcohols or aldehydes .
Scientific Research Applications
Chemistry: In chemistry, 3-amino-1-benzylpyrrolidine-3-carboxylic acid is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and receptor binding. It is used in the design of enzyme inhibitors and as a ligand in receptor studies .
Medicine: In medicine, derivatives of 3-amino-1-benzylpyrrolidine-3-carboxylic acid are explored for their therapeutic potential. They are investigated for their ability to modulate biological pathways and treat various diseases .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is employed in the synthesis of polymers, resins, and other advanced materials .
Mechanism of Action
The mechanism of action of 3-amino-1-benzylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The benzyl group provides hydrophobic interactions, enhancing binding affinity. The carboxylic acid group can participate in ionic interactions, further stabilizing the compound’s binding to its target .
Comparison with Similar Compounds
- 3-Amino-1-benzylpyrrolidine-2-carboxylic acid
- 3-Amino-1-benzylpyrrolidine-4-carboxylic acid
- 3-Amino-1-phenylpyrrolidine-3-carboxylic acid
Uniqueness: 3-Amino-1-benzylpyrrolidine-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrolidine ring. The presence of both an amino group and a benzyl group at distinct positions allows for diverse chemical reactivity and biological activity. This compound’s versatility makes it a valuable tool in various fields of research and industry .
Properties
Molecular Formula |
C12H16N2O2 |
|---|---|
Molecular Weight |
220.27 g/mol |
IUPAC Name |
(3S)-3-amino-1-benzylpyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H16N2O2/c13-12(11(15)16)6-7-14(9-12)8-10-4-2-1-3-5-10/h1-5H,6-9,13H2,(H,15,16)/t12-/m0/s1 |
InChI Key |
IXBOFOMZFVXPTF-LBPRGKRZSA-N |
Isomeric SMILES |
C1CN(C[C@@]1(C(=O)O)N)CC2=CC=CC=C2 |
Canonical SMILES |
C1CN(CC1(C(=O)O)N)CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![tert-butyl N-[1-(6-nitropyridin-3-yl)piperidin-4-yl]carbamate](/img/structure/B13899951.png)




![2-Bromo-3-iodo-7-methylimidazo[1,2-a]pyridine](/img/structure/B13899977.png)
![1-(1-Bicyclo[1.1.1]pentanyl)-4-bromo-pyrazole](/img/structure/B13899981.png)

![[6-hydroxy-2,2-dimethyl-3a-[(4-methylphenyl)sulfonyloxymethyl]-6,6a-dihydro-5H-furo[2,3-d][1,3]dioxol-5-yl]methyl 4-methylbenzenesulfonate](/img/structure/B13899988.png)

![5,5-Difluoro-2-azaspiro[3.4]octane;hydrochloride](/img/structure/B13899997.png)

![Piperazine, 1-(1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl)-,(1aalpha,6beta,10balpha)-(9CI)](/img/structure/B13900005.png)
